molecular formula C12H16NO3P B072976 Diethyl (4-Cyanobenzyl)phosphonate CAS No. 1552-41-6

Diethyl (4-Cyanobenzyl)phosphonate

Cat. No. B072976
Key on ui cas rn: 1552-41-6
M. Wt: 253.23 g/mol
InChI Key: MFXWOYIWKNJHPC-UHFFFAOYSA-N
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Patent
US08034827B2

Procedure details

A mixture of 4-cyano-benzyl bromide (41.8 g, 0.213 mol) and triethyl phosphite (42 mL, 0.244 mol) was stirred in a flask equipped with a Dean-Stark trap at 150° C. for 6 h, then the reaction mixture was submitted to distillation in vacuo to yield 52.2 g (97%) of the title compound.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1)#[N:2].[P:11]([O:18]CC)([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[CH2:13]([O:12][P:11]([CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)(=[O:18])[O:15][CH2:16][CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
41.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
42 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap at 150° C. for 6 h
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was submitted to distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 52.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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